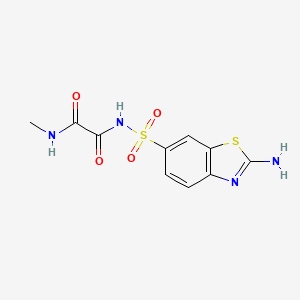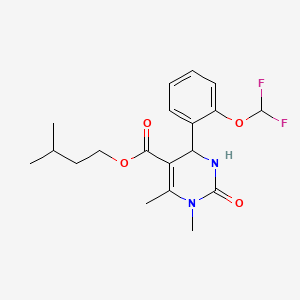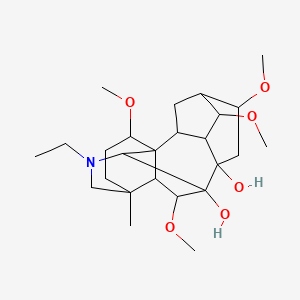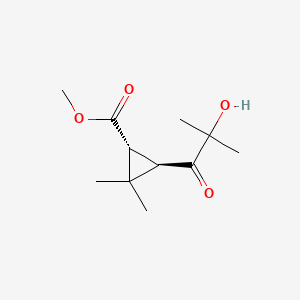
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-ジメチル-3-(2-メチルラクトイル)-シクロプロパンカルボン酸メチルエステル、トランス-(-)- は、独特の構造を持つ複雑な有機化合物です。この化合物は、3員環炭素環であるシクロプロパン環とそれに結合した様々な官能基を特徴としています。シクロプロパン環の存在は、分子に大きな歪みを付与し、有機化学において興味深い研究対象となっています。
準備方法
合成経路と反応条件
2,2-ジメチル-3-(2-メチルラクトイル)-シクロプロパンカルボン酸メチルエステル、トランス-(-)- の合成は、通常、複数の工程を伴います。一般的な方法の一つには、適切な前駆体のシクロプロパン化、続いてエステル化と他の官能基の修飾が含まれます。反応条件には、多くの場合、水素化ナトリウムなどの強塩基と、パラジウムまたはロジウム錯体などの触媒を用いてシクロプロパン化反応を促進することが必要となります。
工業生産方法
工業的な設定では、この化合物の生産には、大規模なバッチ式または連続フロープロセスが用いられる場合があります。自動反応器の使用と、温度、圧力、pHなどの反応パラメータの正確な制御により、最終生成物の高収率と純度が保証されます。工業的な方法では、試薬の使用量を最適化し、廃棄物を最小限に抑えることに重点を置いて、プロセスをより持続可能なものにすることが求められます。
化学反応の分析
反応の種類
2,2-ジメチル-3-(2-メチルラクトイル)-シクロプロパンカルボン酸メチルエステル、トランス-(-)- は、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて酸化させることで、対応するカルボン酸またはケトンを生成することができます。
還元: 水素ガスとパラジウム触媒を用いた還元反応により、エステル基をアルコールに変換することができます。
置換: エステル基で求核置換反応が起こることがあり、異なる誘導体の形成につながります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素ガス (H₂)、パラジウム炭素 (Pd/C)
置換: 水酸化ナトリウム (NaOH)、メタノール (CH₃OH)
生成される主な生成物
酸化: カルボン酸、ケトン
還元: アルコール
置換: 様々なエステル誘導体
科学的研究の応用
2,2-ジメチル-3-(2-メチルラクトイル)-シクロプロパンカルボン酸メチルエステル、トランス-(-)- は、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における構成ブロックとして使用されます。
生物学: その潜在的な生物活性と酵素との相互作用について研究されています。
医学: 抗炎症作用や抗菌作用を含む潜在的な治療効果について調査されています。
工業: 特殊化学薬品や材料の製造に使用されています。
作用機序
2,2-ジメチル-3-(2-メチルラクトイル)-シクロプロパンカルボン酸メチルエステル、トランス-(-)- の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を変化させ、様々な生物学的効果をもたらす可能性があります。シクロプロパン環の歪みは、分子の反応性と安定性に影響を与える可能性もあり、機構論的な研究において貴重なツールとなっています。
類似化合物との比較
類似化合物
- 2,2-ジメチル-3-(2-メチル-1-プロペニル)-シクロプロパンカルボン酸、(1R-トランス)-
- 2,2-ジメチル-3-(2-メチル-1-プロペニル)-シクロプロパンカルボン酸、2-メチル-4-オキソ-3-(2-ペンテニル)-2-シクロペンテン-1-イルエステル
独自性
2,2-ジメチル-3-(2-メチルラクトイル)-シクロプロパンカルボン酸メチルエステル、トランス-(-)- は、その特定の官能基と立体化学によりユニークです。ラクトイル基の存在とトランス配置は、他の類似化合物とは異なるものであり、異なる反応性と生物活性につながる可能性があります。
特性
CAS番号 |
2259-16-7 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
methyl (1R,3R)-3-(2-hydroxy-2-methylpropanoyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-10(2)6(7(10)9(13)15-5)8(12)11(3,4)14/h6-7,14H,1-5H3/t6-,7-/m0/s1 |
InChIキー |
BUAUETVKEXHTSA-BQBZGAKWSA-N |
異性体SMILES |
CC1([C@@H]([C@H]1C(=O)OC)C(=O)C(C)(C)O)C |
正規SMILES |
CC1(C(C1C(=O)OC)C(=O)C(C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


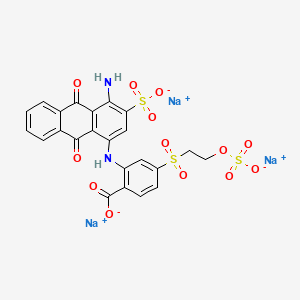

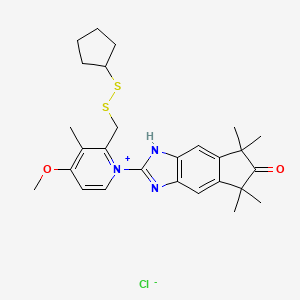
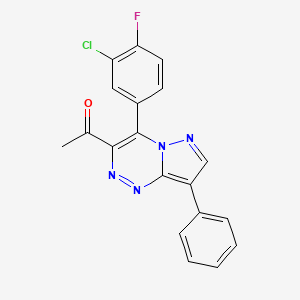

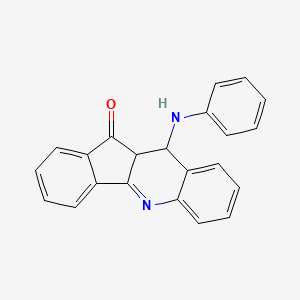
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
